Ethyl Acetate-d8: A Comprehensive Technical Guide for Advanced Analytical Applications
Ethyl Acetate-d8: A Comprehensive Technical Guide for Advanced Analytical Applications
This guide provides an in-depth exploration of Ethyl Acetate-d8 (Perdeuterated Ethyl Acetate), a critical isotopically labeled solvent and internal standard for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, primary applications, and provide a detailed protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in modern chemical analysis.
Introduction: The Significance of Deuteration in Analytical Chemistry
In the landscape of analytical chemistry, particularly in the realms of NMR spectroscopy and mass spectrometry, the substitution of hydrogen atoms with their heavier isotope, deuterium, offers a profound advantage. Deuterated solvents are rendered "invisible" in ¹H NMR spectra, thereby allowing for the unambiguous observation of the analyte's proton signals. Ethyl acetate-d8, with all eight of its hydrogen atoms replaced by deuterium, serves as an invaluable tool for such applications. Its chemical properties closely mimic that of its non-deuterated counterpart, ethyl acetate, a widely used solvent, making it an ideal choice for studies where the solvent's own signals would otherwise interfere with the analysis.
Core Identification and Physicochemical Properties
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Chemical Name: 1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate[1]
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Synonyms: Ethyl-d5 acetate-d3[2]
The key physicochemical properties of Ethyl Acetate-d8 are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Weight | 96.15 g/mol | [1][3][4][5][6] |
| Density | 0.984 g/mL at 25 °C | |
| Boiling Point | 76.5 - 77.5 °C | [7] |
| Melting Point | -84 °C | [8] |
| Refractive Index | n20/D 1.369 | |
| Isotopic Purity | ≥99.5 atom % D | [5] |
| Appearance | Clear, colorless liquid | [7] |
Synthesis of Ethyl Acetate-d8: A Conceptual Overview
The industrial synthesis of standard ethyl acetate is primarily achieved through the Fischer esterification of ethanol and acetic acid.[8] For the synthesis of Ethyl Acetate-d8, a similar principle is applied, utilizing deuterated starting materials. The reaction involves the acid-catalyzed esterification of deuterated acetic acid (acetic acid-d4) with deuterated ethanol (ethanol-d6).
A generalized reaction scheme is as follows:
CD₃COOD + CD₃CD₂OD ⇌ CD₃COOCD₂CD₃ + D₂O (Acetic acid-d4) + (Ethanol-d6) ⇌ (Ethyl acetate-d8) + (Deuterium oxide)
This reaction is typically catalyzed by a strong acid and driven to completion by removing the deuterium oxide (heavy water) as it is formed.
Applications in Research and Drug Development
The utility of Ethyl Acetate-d8 in scientific research is multifaceted, primarily revolving around its isotopic purity.
High-Resolution NMR Spectroscopy
The most prominent application of Ethyl Acetate-d8 is as a solvent for NMR spectroscopy. The absence of protons in its structure eliminates solvent-derived signals from the ¹H NMR spectrum, providing a clear window for the observation of analyte signals.[9] This is particularly crucial when analyzing complex molecules or low-concentration samples, where solvent peaks could obscure important spectral information. The chemical shifts of residual protons in deuterated solvents are well-documented, aiding in the identification of impurities.[10]
Internal Standard for Mass Spectrometry
In quantitative mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), isotopically labeled compounds like Ethyl Acetate-d8 serve as excellent internal standards. Since its retention time is nearly identical to that of its non-deuterated analog, but its mass is significantly different (M+8), it can be added to a sample to accurately quantify the amount of unlabeled ethyl acetate. This is because the deuterated standard experiences the same sample preparation and ionization effects as the analyte, leading to more precise and accurate measurements.
Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using Ethyl Acetate-d8 as the solvent.
Objective: To obtain a high-resolution ¹H NMR spectrum of a compound of interest.
Materials:
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Compound of interest
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Ethyl Acetate-d8 (≥99.5% isotopic purity)
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NMR tube (5 mm)
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Pipettes
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Vortex mixer
Methodology:
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Sample Weighing: Accurately weigh 5-10 mg of the compound of interest directly into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of Ethyl Acetate-d8 to the vial.
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Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.
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Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
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Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Data Acquisition: Set up the desired NMR experiment (e.g., standard ¹H acquisition) and acquire the data.
Caption: Workflow for ¹H NMR sample preparation using Ethyl Acetate-d8.
Safety and Handling
Ethyl Acetate-d8 is a highly flammable liquid and vapor and causes serious eye irritation.[7] It may also cause drowsiness or dizziness.[7][11] Repeated exposure may cause skin dryness or cracking.[7]
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces.[11]
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Use in a well-ventilated area.[4]
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Wear protective gloves, clothing, eye, and face protection.[4]
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Store in a tightly closed container in a cool, well-ventilated place.[11]
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Ground and bond container and receiving equipment to prevent static discharge.[4]
In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][11]
Conclusion
Ethyl Acetate-d8 is an indispensable tool for modern analytical chemistry. Its unique properties as a deuterated solvent make it a cornerstone for high-resolution NMR spectroscopy, enabling researchers to elucidate the structure of complex molecules with high fidelity. Furthermore, its application as an internal standard in mass spectrometry enhances the accuracy and reliability of quantitative analyses. A thorough understanding of its properties, applications, and safe handling procedures is paramount for its effective utilization in research and development.
References
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ARMAR Isotopes. Ethyl acetate-d8 | 1X1ML | C4D8O2. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate. [Link]
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ARMAR Isotopes. Ethyl acetate-d8 | 1X1ML | C4D8O2 - Safety Data Sheet. [Link]
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Gregory K. Hodgson, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 15, 3417–3419. [Link]
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PubChem. Ethyl acetate-d8. [Link]
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Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]
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